2-(2-Furanylmethyl)-6-(4-hydroxyphenyl)-8-(phenylmethyl)imidazo[1,2-a]pyrazin-3(7H)-one
Description
This compound, commonly known as furimazine (CAS: 1374040-24-0), is a synthetic imidazopyrazinone derivative with the molecular formula C₂₄H₁₉N₃O₂ and a molecular weight of 381.43 g/mol . It is structurally characterized by:
- A 2-(2-furanylmethyl) substituent at position 2.
- A 4-hydroxyphenyl group at position 4.
- A benzyl (phenylmethyl) group at position 7.
Furimazine is notable for its role as a substrate in bioluminescent assays, particularly in NanoLuc® luciferase systems, where it enables high-intensity, sustained light emission . Its furan moiety distinguishes it from other imidazopyrazinones, which often feature benzyl or hydroxybenzyl groups.
Properties
Molecular Formula |
C24H19N3O3 |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
8-benzyl-2-(furan-2-ylmethyl)-6-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-3-ol |
InChI |
InChI=1S/C24H19N3O3/c28-18-10-8-17(9-11-18)22-15-27-23(20(25-22)13-16-5-2-1-3-6-16)26-21(24(27)29)14-19-7-4-12-30-19/h1-12,15,28-29H,13-14H2 |
InChI Key |
NXDWNBRYNMXBNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=CO4)C5=CC=C(C=C5)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Furanylmethyl)-6-(4-hydroxyphenyl)-8-(phenylmethyl)imidazo[1,2-a]pyrazin-3(7H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the formation of the imidazo[1,2-a]pyrazine scaffold with various substituents . Common reagents used in these reactions include aldehydes, amines, and isocyanides under mild to moderate reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Furanylmethyl)-6-(4-hydroxyphenyl)-8-(phenylmethyl)imidazo[1,2-a]pyrazin-3(7H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the imidazo[1,2-a]pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Various nucleophiles and electrophiles under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
2-(2-Furanylmethyl)-6-(4-hydroxyphenyl)-8-(phenylmethyl)imidazo[1,2-a]pyrazin-3(7H)-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2-Furanylmethyl)-6-(4-hydroxyphenyl)-8-(phenylmethyl)imidazo[1,2-a]pyrazin-3(7H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity and influencing various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1 Structural Analogues of Imidazopyrazinones
The imidazopyrazinone core is a common scaffold in chemiluminescent probes and luciferase substrates. Key structural variations occur at positions 2, 6, and 8, influencing solubility, stability, and luminescent properties. Below is a comparative analysis:
Key Research Findings
Furimazine vs. Coelenterazine h :
Electron-Donating vs. Withdrawing Groups :
Biological Activity
2-(2-Furanylmethyl)-6-(4-hydroxyphenyl)-8-(phenylmethyl)imidazo[1,2-a]pyrazin-3(7H)-one is a compound with notable biological activity, particularly in the context of cancer research and antimicrobial properties. This article delves into its synthesis, biological activity, and potential therapeutic applications based on diverse sources.
- Molecular Formula : C24H19N3O3
- Molecular Weight : 397.43 g/mol
- CAS Number : 1374302-53-0
- IUPAC Name : 8-benzyl-2-(furan-2-ylmethyl)-6-(4-hydroxyphenyl)-7H-imidazo[1,2-a]pyrazin-3-one
Antitumor Activity
Research has shown that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : Breast, colon, and lung cancer cell lines.
- Mechanism of Action : The antiproliferative activity is believed to be mediated through mechanisms other than direct inhibition of dihydrofolate reductase (DHFR), as indicated by studies on related compounds .
Antimicrobial Properties
The compound also shows promise in antimicrobial applications. Similar furane derivatives have demonstrated a broad spectrum of antimicrobial activity. For example:
- Furamidine Derivatives : These compounds have been effective against Pneumocystis carinii in immunosuppressed models, suggesting a potential for treating opportunistic infections in immunocompromised patients .
Case Studies and Research Findings
- Synthesis and Evaluation :
- Structure-Activity Relationship (SAR) :
- In Vivo Studies :
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C24H19N3O3 |
| Molecular Weight | 397.43 g/mol |
| CAS Number | 1374302-53-0 |
| Antiproliferative Activity | Low micromolar IC50 |
| Antimicrobial Activity | Effective against P. carinii |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
